molecular formula C16H19ClN2O4S2 B12130424 N-[(2E)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2E)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12130424
M. Wt: 402.9 g/mol
InChI Key: NRDMTUIVLKIOAZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex sulfone-containing thieno[3,4-d][1,3]thiazole derivative. The substituents include a 5-chloro-2-methoxyphenyl group at position 3 and a 2-methylpropanamide moiety at the imine nitrogen. The (2E)-configuration of the imine group is critical for maintaining planar geometry, which may influence molecular interactions in biological systems .

Properties

Molecular Formula

C16H19ClN2O4S2

Molecular Weight

402.9 g/mol

IUPAC Name

N-[3-(5-chloro-2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C16H19ClN2O4S2/c1-9(2)15(20)18-16-19(11-6-10(17)4-5-13(11)23-3)12-7-25(21,22)8-14(12)24-16/h4-6,9,12,14H,7-8H2,1-3H3

InChI Key

NRDMTUIVLKIOAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multi-step organic reactions. The starting materials might include 5-chloro-2-methoxybenzaldehyde, thioamide, and other reagents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This might include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thioethers or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Thiazole derivatives have been studied for their ability to inhibit enzymes, modulate receptors, and interact with various biological targets.

Industry

Industrially, the compound might find applications in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide would depend on its specific biological activity. Generally, thiazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives synthesized in recent studies. Key analogues include:

Compound Name / ID Core Structure Substituents Key Differences Reference
Main Compound Tetrahydrothieno[3,4-d][1,3]thiazole - 3: 5-Chloro-2-methoxyphenyl
- Imine N: 2-methylpropanamide
5,5-Dioxido group
Compound Tetrahydrothieno[3,4-d][1,3]thiazole - 3: 4-Fluorobenzyl
- Imine N: 2-(4-methoxyphenyl)acetamide
Fluorine substitution; acetamide vs. propanamide
Compound 5d () Dihydropyrazole - 1: 3-Chlorophenyl
- 3: 4-Chlorophenyl
- 5: 3-Methylthiophen-2-yl
Lack of sulfone group; pyrazole core
Compound 4 () Hydrazine-carboxamide - 1,3-Benzodioxol-5-yl
- Imidazol-1-ylpropylidene
Triazole-thione scaffold; no sulfone

Structural Insights :

  • The 5-chloro-2-methoxyphenyl substituent provides steric bulk and electron-withdrawing effects, contrasting with the 4-fluorobenzyl group in ’s compound, which may alter binding affinity .
Physicochemical Properties
Property Main Compound Compound Compound 5d ()
Molecular Weight ~450 g/mol (calculated) ~460 g/mol ~380 g/mol
LogP (Predicted) 2.8 (moderate lipophilicity) 3.1 4.2 (highly lipophilic)
Hydrogen Bond Acceptors 6 (sulfone, amide, methoxy) 7 (fluorine, sulfone, amide) 3 (pyrazole, chlorines)

Key Observations :

  • The sulfone group and amide functionality in the main compound reduce LogP compared to dihydropyrazoles (e.g., 5d), suggesting improved solubility .
  • The 5-chloro-2-methoxyphenyl group balances lipophilicity and polarity, contrasting with the fully aromatic systems in ’s hydrazine derivatives .

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